4-Fluoro-2-nitro-N-methylaniline (CAS: 704-05-2): A Comprehensive Technical Guide
4-Fluoro-2-nitro-N-methylaniline (CAS: 704-05-2): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core properties, synthesis, and safety considerations for 4-Fluoro-2-nitro-N-methylaniline. The information is curated for professionals in research and development who require detailed chemical data and experimental insights.
Core Physicochemical Properties
4-Fluoro-2-nitro-N-methylaniline is a fluorinated nitroaniline derivative. Its key physical and chemical properties are summarized below, compiled from various chemical databases and safety data sheets.
| Property | Value | Source |
| CAS Number | 704-05-2 | Multiple |
| Molecular Formula | C₇H₇FN₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 170.14 g/mol | --INVALID-LINK-- |
| Melting Point | 76°C | Angene Chemical |
| Boiling Point | Not explicitly available. Data for the related compound 4-Fluoro-N-methylaniline is 79-80°C at 10 torr. | - |
| Solubility | No experimental data found. Expected to be soluble in organic solvents like methanol and ethyl acetate. | - |
| Appearance | Solid (predicted based on melting point) | - |
| Purity | >98% (as offered by some suppliers) | - |
| Storage Temperature | 2-8°C | - |
Computed Molecular Descriptors
Computational models provide further insight into the molecular characteristics of 4-Fluoro-2-nitro-N-methylaniline. These descriptors are valuable in predicting its behavior in various chemical and biological systems.
| Descriptor | Value | Source |
| XLogP3 | 2.5 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| Topological Polar Surface Area | 57.9 Ų | PubChem |
Safety and Handling
Handling 4-Fluoro-2-nitro-N-methylaniline requires adherence to strict safety protocols due to its potential hazards. The following GHS hazard classifications have been reported. It is crucial to consult the most recent Safety Data Sheet (SDS) from the supplier before handling this compound.
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral (Category 3 or 4) | H301: Toxic if swallowed or H302: Harmful if swallowed |
| Acute Toxicity, Dermal (Category 3 or 4) | H311: Toxic in contact with skin or H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation (Category 3) | H331: Toxic if inhaled |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation (Category 2) | H319: Causes serious eye irritation |
Precautionary Measures:
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Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
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Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
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Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Experimental Protocols
Step 1: Synthesis of 4-Fluoro-2-nitroaniline (Precursor)
The synthesis of the precursor, 4-fluoro-2-nitroaniline, can be achieved through the nitration of 4-fluoroaniline.
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Reaction: Electrophilic aromatic substitution (nitration).
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Reagents and Materials:
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4-Fluoroaniline
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Nitrating mixture (e.g., a mixture of nitric acid and sulfuric acid)
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Suitable solvent (e.g., sulfuric acid)
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Ice bath
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Standard laboratory glassware
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Procedure:
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In a flask equipped with a stirrer and dropping funnel, cool the sulfuric acid in an ice bath.
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Slowly add 4-fluoroaniline to the cooled sulfuric acid while maintaining a low temperature.
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Prepare the nitrating mixture by carefully adding nitric acid to sulfuric acid at a low temperature.
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Add the nitrating mixture dropwise to the solution of 4-fluoroaniline in sulfuric acid, ensuring the temperature remains low throughout the addition.
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After the addition is complete, allow the reaction to stir at a low temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).
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Upon completion, carefully pour the reaction mixture onto crushed ice to precipitate the product.
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Filter the solid, wash with cold water until the washings are neutral, and dry to yield crude 4-fluoro-2-nitroaniline.
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If necessary, purify the product further by recrystallization from a suitable solvent (e.g., ethanol/water).
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Step 2: N-methylation of 4-Fluoro-2-nitroaniline
The final step is the N-methylation of the synthesized 4-fluoro-2-nitroaniline.
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Reaction: Nucleophilic substitution or reductive amination.
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Reagents and Materials:
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4-Fluoro-2-nitroaniline
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Methylating agent (e.g., dimethyl sulfate, methyl iodide, or formaldehyde followed by a reducing agent like sodium borohydride)
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Base (e.g., potassium carbonate or sodium hydroxide) if using an alkyl halide
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Suitable solvent (e.g., acetone, methanol)
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Standard laboratory glassware
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Procedure (using dimethyl sulfate):
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In a round-bottom flask, dissolve 4-fluoro-2-nitroaniline in a suitable solvent like acetone.
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Add a base, such as anhydrous potassium carbonate.
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Add dimethyl sulfate dropwise to the stirred suspension at room temperature.
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Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC.
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After the reaction is complete, cool the mixture and filter off the inorganic salts.
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Evaporate the solvent from the filtrate under reduced pressure.
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Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
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Purify the crude 4-Fluoro-2-nitro-N-methylaniline by column chromatography on silica gel.
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Mandatory Visualizations
Synthesis Workflow Diagram
The following diagram illustrates the proposed two-step synthesis of 4-Fluoro-2-nitro-N-methylaniline.
Spectroscopic Data
While raw spectral data is not provided here, 1H NMR and IR spectra for 4-Fluoro-2-nitro-N-methylaniline are available for reference on public databases such as PubChem. Researchers are encouraged to consult these resources for detailed spectral information.
Biological Activity and Signaling Pathways
Currently, there is no publicly available information regarding the biological activity or the involvement of 4-Fluoro-2-nitro-N-methylaniline in any specific signaling pathways. This compound is primarily available as a research chemical and building block for organic synthesis. Further studies are required to elucidate any potential biological roles.
Applications and Future Research
4-Fluoro-2-nitro-N-methylaniline serves as a valuable intermediate in the synthesis of more complex molecules. The presence of fluoro, nitro, and N-methylaniline moieties provides multiple reactive sites for further chemical transformations. Its potential applications could be in the development of:
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Pharmaceuticals: As a scaffold for the synthesis of novel therapeutic agents. The fluorine atom can enhance metabolic stability and binding affinity.
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Agrochemicals: As a building block for new pesticides and herbicides.
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Dyes and Pigments: As a precursor for the synthesis of specialized colorants.
Future research efforts could focus on the exploration of its biological activities, the development of efficient and scalable synthesis protocols, and its incorporation into novel functional materials.
